(-)-Iodocyanopindolol
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
85124-14-7 |
|---|---|
Molekularformel |
C16H20IN3O2 |
Molekulargewicht |
413.25 g/mol |
IUPAC-Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3 |
InChI-Schlüssel |
JBLUMBNIBNHRSO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chloramine-T-Mediated Radioiodination
In this single-step reaction, (-)-cyanopindolol undergoes electrophilic substitution at the para position of its phenolic ring using sodium iodide-125 (Na[125I]) as the radioisotope source. Chloramine-T (N-chloro-p-toluenesulfonamide) serves as an oxidizing agent, facilitating the generation of iodonium ions (I⁺) that react with the precursor. The reaction is conducted in a phosphate-buffered saline (PBS) system (pH 7.4) at ambient temperature for 5–10 minutes. Excess chloramine-T is neutralized with sodium metabisulfite to terminate the reaction, preventing over-iodination or oxidative degradation.
Critical Parameters
-
Molar Ratio : A 1:1.2 stoichiometry of (-)-cyanopindolol to Na[125I] ensures minimal carrier-added byproducts.
-
Specific Activity : The theoretical maximum of 2,175 Ci/mmol is achievable due to no-carrier-added conditions.
-
Reaction Yield : Unoptimized batches yield 40–50%, while optimized protocols report 59% radiochemical yield (decay-uncorrected).
Alternative Radiolabeling Strategies
While chloramine-T dominates literature, alternative oxidants like Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) have been explored for milder iodination. However, these methods exhibit lower yields (~35%) and require extended reaction times (30–60 minutes), rendering them less practical for high-throughput applications.
Purification and Formulation
Post-synthesis purification is critical to isolate (-)-ICYP from unreacted precursor, iodinated impurities, and residual oxidizing agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose.
Reversed-Phase HPLC Protocol
Van Dort et al. (1991) developed a novel RP-HPLC method using a C18 column (5 μm particle size, 250 × 4.6 mm) and an isocratic eluent system. The mobile phase comprises acetonitrile:water:triethylamine (45:55:0.1 v/v) adjusted to pH 3.0 with phosphoric acid. (-)-ICYP elutes at 8–9 minutes under a flow rate of 1 mL/min, achieving >98% radiochemical purity.
Advantages of RP-HPLC
Validation of Purity and Identity
Ultraviolet (UV) detection at 280 nm confirms co-elution of radioactive and cold standard peaks, ensuring identity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses further validate structural integrity, though these are less frequently reported due to the compound’s radiochemical instability.
Quality Control and Analytical Characterization
Rigorous quality control is essential to ensure (-)-ICYP’s suitability for receptor-binding studies. Key assays include radiochemical purity, specific activity, and receptor affinity measurements.
Radiochemical Purity Assessment
Thin-layer chromatography (TLC) on silica gel plates with ethanol:ammonium hydroxide (9:1 v/v) as the mobile phase reveals a single radioactive spot (Rf = 0.85), confirming the absence of free [125I]iodide (Rf = 0.0) or iodinated byproducts.
Specific Activity Determination
Saturation binding assays using β-adrenergic receptor-rich membranes (e.g., rat myocardium) provide functional specific activity estimates. Scatchard analysis of [125I]-ICYP binding yields a dissociation constant (Kd) of 40–50 pM, consistent with theoretical values.
Table 1: Synthesis and Characterization Data for (-)-ICYP
Challenges and Optimization Strategies
Radiolytic Degradation
[125I]-ICYP is susceptible to radiolysis due to high-specific-activity formulations. Stabilizing agents like ascorbic acid (0.1% w/v) and storage at -80°C in ethanol:water (1:1 v/v) extend shelf-life to 4–6 weeks.
Carrier-Free Synthesis
Minimizing carrier iodide (e.g., using ultra-pure Na[125I]) is critical to maintain specific activity. Trace iodide contamination reduces effective receptor occupancy, complicating in vivo imaging applications.
Applications in Receptor Binding Studies
While beyond synthesis, validation studies contextualize preparation efficacy. (-)-ICYP demonstrates high affinity for β1- and β2-adrenergic receptors (Kd = 40–50 pM) without subtype selectivity. In rat urinary bladder membranes, competition assays reveal anomalous binding to β3-adrenergic receptors, highlighting the need for rigorous batch-to-batch validation .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Iodocyanopindolol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodinated indole ring can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Pharmacology
Iodocyanopindolol is extensively used in pharmacological studies to investigate the distribution and function of beta adrenoceptors and serotonin receptors. Its radiolabeled form, [^125I]-ICYP, enables researchers to visualize and quantify receptor populations in various tissues.
2. Radioligand Binding Assays
The [^125I] radiolabeled derivative is instrumental in radioligand binding assays, helping to determine receptor affinity and density. This method has been applied to various tissues, including the rat urinary bladder and brain regions, allowing for detailed insights into receptor dynamics.
3. Biological Research
ICYP plays a crucial role in exploring the physiological processes mediated by adrenergic and serotonergic receptors. Studies utilizing this compound have shed light on the mechanisms underlying smooth muscle relaxation, neurotransmitter release, and other vital functions.
4. Medical Research
Research involving iodocyanopindolol has implications for understanding conditions related to adrenergic and serotonergic receptor dysfunctions, such as hypertension, anxiety disorders, and bladder dysfunction.
Binding Affinity and Receptor Characterization
The binding characteristics of (-)-iodocyanopindolol have been extensively studied, revealing its high affinity for various receptor types:
| Receptor Type | Tissue Type | Kd (pM) | Binding Capacity (fmol/mg protein) |
|---|---|---|---|
| Beta-1 Adrenergic Receptors | GT1 Cell Lines | 41 | 25 |
| Beta-3 Adrenergic Receptors | Rat Urinary Bladder | 579 | Not specified |
| Dopamine D1 Receptors | GT1 Cell Lines | 320 | 23 |
These data underscore the compound's potential as a selective antagonist for beta-adrenergic receptors, particularly beta-1 and beta-3 subtypes.
Case Studies
Several studies exemplify the applications of (-)-iodocyanopindolol:
Study on Urinary Bladder Function
- This research demonstrated that ICYP effectively labels beta-3 adrenergic receptors in rat bladder tissues. The findings indicated that these receptors are crucial for mediating bladder smooth muscle relaxation, which is essential for normal urinary function .
Dopaminergic Activity Investigation
- Another study highlighted ICYP's ability to label D1 dopamine receptors, revealing interactions between adrenergic and dopaminergic systems within neurosecretory cells. This research contributes to understanding how these systems coordinate in regulating hormonal secretion .
5-Hydroxytryptamine Receptor Binding
Wirkmechanismus
The mechanism of action of (-)-Iodocyanopindolol involves its interaction with specific molecular targets and pathways. The hydroxy and tert-butylamino groups may interact with enzymes or receptors, leading to modulation of their activity. The iodinated indole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Pindolol
Pindolol, the parent compound, is a non-selective β-adrenoceptor antagonist with intrinsic sympathomimetic activity (partial agonism). Unlike (-)-iodocyanopindolol, pindolol shows weak antagonism in rat ileum (pKb 6.68 ± 0.10) and lacks partial agonist effects in certain tissues, such as rat ileum, despite acting as a partial agonist in CHO cells expressing β₃-adrenoceptors . The iodination and cyan substitution in (-)-iodocyanopindolol abolish its partial agonist activity in some models while enhancing β₂/β₃ selectivity .
Key Data:
| Parameter | Pindolol | (-)-Iodocyanopindolol |
|---|---|---|
| β₃ pKb (rat ileum) | 6.68 ± 0.10 | 7.59 ± 0.11 |
| Partial Agonism | Yes (CHO cells) | No (rat ileum) |
| Radioligand Use | No | Yes |
Cyanopindolol (CYP)
Cyanopindolol, another analog, shares structural similarity but lacks the iodine moiety. It acts as a partial agonist in rat ileum (pD2 5.28 ± 0.26) and demonstrates lower β₃ antagonistic potency (pKb 7.59 ± 0.07) compared to (-)-iodocyanopindolol . The iodine substitution in (-)-iodocyanopindolol increases binding affinity by ~10-fold in tissues like rabbit platelets (Kd = 0.12 nM vs. 1.2 nM for cyanopindolol) .
Key Data:
| Parameter | Cyanopindolol | (-)-Iodocyanopindolol |
|---|---|---|
| β₃ pD2 (rat ileum) | 5.28 ± 0.26 | 7.0 ± 0.26 |
| β₃ pKb (rat ileum) | 7.59 ± 0.07 | 7.59 ± 0.11 |
| Platelet Kd (rabbit) | 1.2 nM | 0.12 nM |
Other β-Blockers (Nebivolol, Bisoprolol)
(-)-Iodocyanopindolol is distinct from cardioselective β-blockers like nebivolol and bisoprolol. In binding studies, nebivolol shows higher β₁-selectivity (pKb 9.5) compared to (-)-iodocyanopindolol (β₂/β₃-selective) .
Key Data:
| Parameter | Nebivolol | (-)-Iodocyanopindolol |
|---|---|---|
| β₁ Selectivity | High (pKb 9.5) | Low |
| Therapeutic Use | Yes | No |
| Radioligand Utility | Limited | High |
Functional and Binding Profile Comparisons
Receptor Subtype Selectivity
(-)-Iodocyanopindolol labels β₂-adrenoceptors in human and rat platelets (Kd ~0.1–0.3 nM) but fails to bind guinea pig platelets, highlighting species-specific differences . In contrast, it identifies a novel binding site (SMBP) in rat colon with distinct pharmacology (Kd 51.0 nM, Bmax 5716.7 fmol/mg protein), unaffected by β₃-agonists like BRL37344 .
Key Binding Parameters:
| Tissue | Kd (nM) | Bmax (fmol/mg) |
|---|---|---|
| Human Platelets | 0.14 | 82 |
| Rat Colon (SMBP) | 51.0 | 5716.7 |
| Rabbit Platelets | 0.12 | 45 |
Agonist vs. Antagonist Activity
While (-)-iodocyanopindolol acts as a pure antagonist in rat ileum, cyanopindolol exhibits partial agonism . In CHO cells, both compounds show divergent behaviors depending on receptor subtype expression .
Biologische Aktivität
(-)-Iodocyanopindolol (ICYP) is a potent selective ligand for β-adrenoceptors, particularly the β3 subtype. Its biological activity has been extensively studied in various animal models, primarily focusing on its binding affinity, receptor selectivity, and functional effects on smooth muscle relaxation. This article compiles significant research findings, data tables, and case studies to provide a comprehensive overview of the biological activity of (-)-Iodocyanopindolol.
Binding Studies
Binding assays using radiolabeled (-)-Iodocyanopindolol have demonstrated its affinity for β3-adrenoceptors in different tissues. A study conducted on rat urinary bladder membranes revealed that ICYP binds to β3-adrenoceptors with a dissociation constant () of approximately 579 pM and a maximum binding capacity () of 149 fmol/mg protein . The competition binding studies indicated that ICYP exhibited a monophasic competition curve with most competitors having low affinity (<1 µM), except for CGP 12,177 and cyanopindolol, which showed slightly higher affinities .
Table 1: Binding Affinities of Various Compounds in Rat Urinary Bladder
| Compound | (pM) | (fmol/mg protein) |
|---|---|---|
| (-)-Iodocyanopindolol | 579 ± 147 | 149 ± 52 |
| Propranolol | Not determined | Not determined |
| Isoprenaline | Not determined | Not determined |
| CGP 12,177 | Higher than ICYP | Not determined |
Effects on Smooth Muscle Relaxation
(-)-Iodocyanopindolol has been shown to mediate relaxation in smooth muscle tissues through its action on β3-adrenoceptors. In experiments with rat ileum, ICYP antagonized relaxation induced by β3-agonists such as isoprenaline and BRL 37344. The calculated pKb values for ICYP were found to be around 7.59 for both isoprenaline and BRL 37344, indicating a strong antagonistic effect .
Table 2: Functional Activity of (-)-Iodocyanopindolol in Rat Ileum
| Compound | pD2 | pKb (vs Isoprenaline) | pKb (vs BRL 37344) |
|---|---|---|---|
| Pindolol | ND | 6.68 ± 0.10 | ND |
| Cyanopindolol | ND | 5.28 ± 0.26 | ND |
| (-)-Iodocyanopindolol | ND | 7.59 ± 0.07 | 7.21 ± 0.14 |
Study on Urinary Bladder
In a detailed investigation into the role of β3-adrenoceptors in the urinary bladder, researchers utilized (-)-Iodocyanopindolol to label these receptors. The results indicated that the expression of β3-adrenoceptors was predominant in the bladder compared to other tissues like the lung. This specificity suggests that ICYP could be a valuable tool for studying bladder physiology and pharmacology .
Comparative Analysis with Other Ligands
In comparative studies involving other ligands such as cyanopindolol and propranolol, (-)-Iodocyanopindolol showed superior binding characteristics towards β3-adrenoceptors, highlighting its potential as a selective agent for therapeutic applications targeting bladder dysfunctions .
Q & A
Q. How to align (-)-Iodocyanopindolol research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Methodological Answer : Frame questions to address gaps in receptor oligomerization studies (Novelty). Use primary data from at least three independent experiments (Feasibility). Ensure ethical compliance by verifying receptor source (e.g., non-human primate tissues require IACUC approval). Link findings to therapeutic applications (Relevance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
